molecular formula C8H11F3N2O3 B11077106 Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl-

Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl-

Cat. No.: B11077106
M. Wt: 240.18 g/mol
InChI Key: VFYOUYQRDCYEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a piperazine ring with two ketone groups at positions 2 and 5, a hydroxyl group at position 3, an isopropyl group at position 6, and a trifluoromethyl group at position 3. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable target for synthetic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group allows for oxidation reactions, while the ketone groups can participate in reduction reactions. Substitution reactions can occur at the isopropyl and trifluoromethyl positions.

Common Reagents and Conditions: Common reagents used in the reactions of piperazine-2,5-dione derivatives include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired transformation .

Major Products Formed: The major products formed from the reactions of piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the ketone groups can yield alcohols .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- include other piperazine-2,5-dione derivatives such as 3,6-bis(4-hydroxyphenyl)-piperazine-2,5-dione and 2,3-dioxopiperazine . These compounds share the piperazine-2,5-dione core but differ in the substituents attached to the ring.

Uniqueness: The uniqueness of piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C8H11F3N2O3

Molecular Weight

240.18 g/mol

IUPAC Name

3-hydroxy-6-propan-2-yl-3-(trifluoromethyl)piperazine-2,5-dione

InChI

InChI=1S/C8H11F3N2O3/c1-3(2)4-5(14)13-7(16,6(15)12-4)8(9,10)11/h3-4,16H,1-2H3,(H,12,15)(H,13,14)

InChI Key

VFYOUYQRDCYEQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.